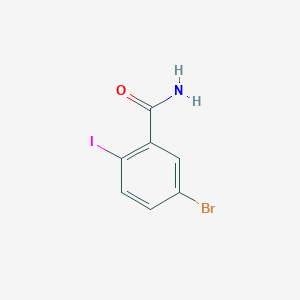

5-Bromo-2-iodobenzamide

Description

BenchChem offers high-quality 5-Bromo-2-iodobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-iodobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQDNPRLSXTGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654354 | |

| Record name | 5-Bromo-2-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-20-9 | |

| Record name | 5-Bromo-2-iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 5-bromo-2-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-iodobenzamide: A Chemoselective Scaffold for Heterocyclic Design

Topic: 5-Bromo-2-iodobenzamide Chemical Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

5-Bromo-2-iodobenzamide (CAS 289039-20-9) is a high-value bifunctional building block in medicinal chemistry. Its utility stems from the distinct electronic and steric environments of its two halogen substituents: the C2-iodo and C5-bromo positions. This "halogen hierarchy" allows for sequential, site-selective palladium-catalyzed cross-coupling reactions without the need for protecting groups.

This guide details the physicochemical profile, validated synthetic routes, and the mechanistic logic governing the chemoselective functionalization of this scaffold. It is particularly relevant for researchers developing Poly(ADP-ribose) polymerase (PARP) inhibitors and isoquinolin-1(2H)-one derivatives.

Chemical Identity & Physical Properties[1]

| Property | Specification |

| Chemical Name | 5-Bromo-2-iodobenzamide |

| CAS Number | 289039-20-9 |

| Molecular Formula | C₇H₅BrINO |

| Molecular Weight | 325.93 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Melting Point | Note:[1] Precursor acid melts at 160–164 °C; Amide typically >170 °C (Experimental verification recommended) |

| Storage | 2–8 °C, protect from light (Iodine-carbon bond photosensitivity) |

Synthetic Route: The Sandmeyer Approach

The most robust synthesis of 5-bromo-2-iodobenzamide proceeds from 2-amino-5-bromobenzoic acid . This route avoids the poor regioselectivity often seen in direct halogenation of benzamides.

Step-by-Step Methodology

-

Diazotization: The amino group of 2-amino-5-bromobenzoic acid is converted to the diazonium salt using sodium nitrite (NaNO₂) in aqueous HCl at 0 °C.

-

Iodination (Sandmeyer): The diazonium species is displaced by iodide using potassium iodide (KI). This installs the iodine at the C2 position, yielding 5-bromo-2-iodobenzoic acid .

-

Activation: The carboxylic acid is converted to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amidation: Treatment with aqueous ammonia or ammonia in dioxane yields the final benzamide.

Visualization: Synthetic Pathway[3]

Figure 1: Validated synthetic route from commercially available anthranilic acid derivatives.[2][3][4]

Chemoselectivity: The Iodine Advantage

The primary value of 5-bromo-2-iodobenzamide lies in the reactivity difference between the C-I and C-Br bonds.

Mechanistic Insight

Palladium-catalyzed oxidative addition is the rate-determining step in many cross-coupling cycles. The C-I bond is significantly weaker (approx. 65 kcal/mol) than the C-Br bond (approx. 81 kcal/mol).

-

Result: Under mild conditions (room temperature, standard ligands like PPh₃), Pd(0) inserts exclusively into the C-I bond.

-

Outcome: This preserves the C-Br bond for a second functionalization step, allowing the construction of non-symmetrical biaryls or heterocycles.

Functionalization Strategy

-

C2-Functionalization (The "Anchor"): Use Sonogashira or Suzuki coupling at the C2-I position. The ortho-amide group often facilitates cyclization immediately following this step.

-

C5-Functionalization (The "Tail"): Once the heterocyclic core is built, the C5-Br position can be activated using specialized ligands (e.g., Buchwald dialkylbiaryl phosphines) or higher temperatures to attach solubilizing groups or pharmacophores.

Visualization: Chemoselective Logic

Figure 2: Logical flow for sequential functionalization, exploiting the bond dissociation energy gap between C-I and C-Br.

Experimental Protocol: Isoquinolin-1-one Synthesis

A common application of this scaffold is the synthesis of substituted isoquinolin-1(2H)-ones via a Sonogashira coupling-cyclization cascade .

Materials

-

5-Bromo-2-iodobenzamide (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (2-5 mol%)

-

CuI (1-2 mol%)

-

Triethylamine (Et₃N) or Diethylamine (solvent/base)

Protocol

-

Setup: In a flame-dried Schlenk flask, dissolve 5-bromo-2-iodobenzamide in anhydrous THF or DMF.

-

Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI under an inert atmosphere (Argon/Nitrogen).

-

Coupling: Add the terminal alkyne and Et₃N. Stir at Room Temperature for 4–6 hours.

-

Checkpoint: Monitor by TLC. The starting material (lower Rf) should disappear. The intermediate (2-alkynylbenzamide) may not be isolated if cyclization is spontaneous.

-

-

Cyclization: If the ring does not close spontaneously, heat the mixture to 60–80 °C or add a base like K₂CO₃ in MeOH/H₂O. The nitrogen of the amide attacks the alkyne (5-exo-dig or 6-endo-dig), forming the isoquinolinone core.

-

Workup: Dilute with EtOAc, wash with NH₄Cl (to remove Cu) and brine. Dry over Na₂SO₄ and concentrate.

Note on C5-Bromine Stability: Under these conditions (RT to 80 °C), the C5-Br bond remains intact, available for further diversification (e.g., coupling with an aryl boronic acid to extend the scaffold).

Safety & Handling

-

Light Sensitivity: Carbon-Iodine bonds are photolabile. Store the solid in amber vials or wrapped in foil to prevent homolytic cleavage and discoloration (purple/brown indicates free iodine release).

-

Irritant: Like most benzyl halides and amides, treat as a skin and eye irritant. Wear nitrile gloves and safety goggles.

-

Waste: Dispose of palladium and copper waste in designated heavy metal waste streams.

References

-

Preparation of 5-bromo-2-iodobenzoic acid (Precursor Synthesis)

- Source: ChemicalBook / Liter

- Context: Standard Sandmeyer iodination protocols adapted for anthranilic acids.

-

Chemoselective Cross-Coupling Strategies

- Source: BenchChem Technical Guides.

- Context: General reactivity profiles of 2-iodobenzamides in Pd-c

-

Sonogashira Coupling of Halogenated Benzamides

- Source: NIH / PubMed Central.

-

Context: Methodologies for synthesizing isoquinolinones from 2-iodobenzamides.[5]

-

Physical Properties & CAS Data

- Source: PubChem Compound Summary for 5-Bromo-2-iodobenzamide.

Sources

5-Bromo-2-iodobenzamide CAS number 289039-20-9

Executive Summary

5-Bromo-2-iodobenzamide is a high-value bifunctional halogenated scaffold used primarily in the synthesis of complex nitrogenous heterocycles and pharmaceutical intermediates. Its core utility lies in the distinct reactivity differential between the ortho-iodo and meta-bromo substituents relative to the amide group. This "reactivity hierarchy" allows researchers to perform sequential, chemo-selective transition-metal-catalyzed cross-coupling reactions—typically functionalizing the C–I bond first under mild conditions, followed by activation of the C–Br bond or the amide nitrogen.

This guide provides an in-depth analysis of the compound's synthesis, physical properties, and its application as a precursor for privileged medicinal pharmacophores, including isoquinolinones (PARP inhibitors) and quinazolinones.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 5-Bromo-2-iodobenzamide |

| CAS Number | 289039-20-9 |

| Molecular Formula | C₇H₅BrINO |

| Molecular Weight | 325.93 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Key Functional Groups | Primary Amide (-CONH₂), Aryl Iodide (C-I), Aryl Bromide (C-Br) |

| Reactivity Class | Electrophilic Aromatic / Nucleophilic Amide |

Synthetic Pathways & Preparation

The synthesis of 5-bromo-2-iodobenzamide is rarely performed by direct halogenation of benzamide due to poor regioselectivity. The standard authoritative route proceeds via the Sandmeyer reaction of 2-amino-5-bromobenzoic acid, followed by amidation.

Retrosynthetic Analysis

The logical disconnection reveals the anthranilic acid derivative as the starting material. The transformation requires converting the aniline to an iodide (Sandmeyer) and the carboxylic acid to a primary amide.

Figure 1: Retrosynthetic pathway for CAS 289039-20-9.

Detailed Synthesis Protocol

Step 1: Synthesis of 5-Bromo-2-iodobenzoic acid Rationale: The amino group directs the iodination to the ortho position via diazonium displacement.

-

Diazotization: Dissolve 2-amino-5-bromobenzoic acid (1.0 equiv) in aqueous HCl. Cool to 0°C. Add NaNO₂ (1.1 equiv) dropwise to form the diazonium salt.

-

Iodination: Add the cold diazonium solution to a stirred solution of KI (1.5 equiv) in dilute H₂SO₄.

-

Workup: Heat to 90°C to ensure completion. Treat with sodium bisulfite (NaHSO₃) to quench excess iodine. Filter the precipitate and recrystallize from EtOH/Water.

Step 2: Conversion to 5-Bromo-2-iodobenzamide Rationale: Direct reaction of the acid with ammonia is slow; activation via acid chloride is preferred for high yield.

-

Activation: Suspend 5-bromo-2-iodobenzoic acid in dry DCM. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (formation of acid chloride).

-

Amidation: Concentrate the acid chloride in vacuo (to remove excess oxalyl chloride). Redissolve in dry THF.

-

Addition: Cool to 0°C and bubble anhydrous ammonia gas through the solution (or add 28% NH₄OH carefully if biphasic conditions are tolerated).

-

Isolation: The product precipitates. Filter, wash with water (to remove NH₄Cl), and dry under vacuum.

Reactivity & Chemo-Selectivity

The strategic value of CAS 289039-20-9 lies in the bond dissociation energy (BDE) difference between C–I (~65 kcal/mol) and C–Br (~81 kcal/mol).

The Oxidative Addition Hierarchy

In Palladium(0)-catalyzed reactions, the rate of oxidative addition follows the order I > Br >> Cl . This allows the researcher to perform a Sonogashira or Suzuki coupling exclusively at the C-2 (iodo) position while leaving the C-5 (bromo) position intact for a subsequent reaction.

Figure 2: Kinetic hierarchy of oxidative addition allowing sequential functionalization.

Application: Heterocycle Formation (Isoquinolinones)

The 2-iodo group is perfectly positioned relative to the amide to facilitate cyclization. A common workflow involves a Sonogashira coupling followed by an intramolecular hydroamination.

-

Reaction: 5-Bromo-2-iodobenzamide + Terminal Alkyne

2-Alkynylbenzamide -

Mechanism: The amide nitrogen attacks the alkyne (activated by metal or base) to close the 6-membered ring.

Case Study: PARP Inhibitor Pharmacophores

Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, often utilize a phthalazinone or isoquinolinone core. 5-Bromo-2-iodobenzamide serves as a critical entry point for these scaffolds.

Experimental Workflow: Synthesis of a PARP-Inhibitor Analog

-

Step A (Selective Coupling):

-

Reagents: 5-Bromo-2-iodobenzamide, Phenylacetylene, PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), Et₃N, THF.

-

Conditions: Room temperature, 4 hours.

-

Outcome: Exclusive formation of 5-bromo-2-(phenylethynyl)benzamide. The bromine remains untouched.[1]

-

-

Step B (Cyclization):

-

Reagents: Product from Step A, K₂CO₃, MeOH, Reflux.

-

Outcome: 5-membered or 6-membered cyclization depending on conditions. For isoquinolinones, reflux in EtOH with catalytic base yields 6-bromo-3-phenylisoquinolin-1(2H)-one .

-

-

Step C (Diversification):

-

The remaining bromine atom at position 6 (originally pos 5) is now available for a second Suzuki coupling to attach the "tail" required for PARP active site binding (e.g., a piperazine moiety).

-

Safety & Handling

-

Hazards: As a halogenated aromatic, this compound is an irritant to eyes, skin, and the respiratory tract.

-

Specific Precaution: The synthesis involves diazonium salts (Step 1), which can be explosive if allowed to dry. Keep diazonium intermediates in solution and cold (0-5°C).

-

Waste: Heavy metals (Pd, Cu) and halogenated waste must be segregated.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40428781, 5-Bromo-2-iodobenzamide. Retrieved from .[2]

-

ChemicalBook. Synthesis of 5-Bromo-2-iodobenzoic acid from 2-amino-5-bromobenzoic acid.[3][4] Retrieved from .

-

BenchChem. The Ascendant Role of 2-Iodobenzamide in Modern Medicinal Chemistry. Retrieved from .

-

SynQuest Labs. Product Specification: 5-Bromo-2-iodobenzamide (CAS 289039-20-9).[2][5][6][7] Retrieved from .

-

Royal Society of Chemistry. Catalyst-controlled regioselective Sonogashira coupling of dihalo-purines (Analogous reactivity). Retrieved from .

Sources

- 1. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-iodobenzamide | C7H5BrINO | CID 40428781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. N/A|5-Bromo-2-iodo-3-methylbenzamide|BLD Pharm [bldpharm.com]

- 6. labsourcepro.com [labsourcepro.com]

- 7. CAS 289039-20-9 | 4648-S-01 | MDL MFCD00672947 | 5-Bromo-2-iodobenzamide | SynQuest Laboratories [synquestlabs.com]

An In-Depth Technical Guide to the Molecular Structure and Reactivity of 5-Bromo-2-iodobenzamide

This guide provides a comprehensive technical overview of 5-bromo-2-iodobenzamide, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of a bromine atom, an iodine atom, and an amide functional group on the benzene ring imparts a unique combination of reactivity and structural features. This document delves into the molecular architecture, spectroscopic signature, synthesis, and anticipated chemical behavior of 5-bromo-2-iodobenzamide, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

5-Bromo-2-iodobenzamide possesses a molecular formula of C₇H₅BrINO and a molecular weight of approximately 325.93 g/mol .[1] The core of the molecule is a benzene ring substituted with three functional groups: a bromine atom at position 5, an iodine atom at position 2, and a primary amide group (-CONH₂) at position 1.

The spatial arrangement of these substituents dictates the molecule's electronic properties and reactivity. The iodine atom, being the most reactive halogen in many cross-coupling reactions, is positioned ortho to the amide group. This proximity can influence the amide's conformation and reactivity through steric and electronic effects. The bromine atom is situated para to the amide group, which can also modulate the electron density of the aromatic ring.

Table 1: Computed Physicochemical Properties of 5-Bromo-2-iodobenzamide

| Property | Value | Source |

| Molecular Formula | C₇H₅BrINO | PubChem[1] |

| Molecular Weight | 325.93 g/mol | PubChem[1] |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 324.85992 Da | PubChem[1] |

| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |

Synthesis of 5-Bromo-2-iodobenzamide

A logical and efficient synthetic route to 5-bromo-2-iodobenzamide commences with the commercially available precursor, 2-amino-5-bromobenzoic acid. The synthesis involves a two-step process: a Sandmeyer reaction to replace the amino group with iodine, followed by the conversion of the resulting carboxylic acid to the primary amide.

Step 1: Synthesis of 5-Bromo-2-iodobenzoic Acid

The transformation of 2-amino-5-bromobenzoic acid to 5-bromo-2-iodobenzoic acid is a well-established procedure involving diazotization of the amino group followed by iodide substitution.

Experimental Protocol:

-

A solution of 2-amino-5-bromobenzoic acid (0.018 mol) is prepared in an aqueous solution of sodium hydroxide and sodium nitrite.[2]

-

This solution is then added dropwise to a stirred solution of concentrated hydrochloric acid at 0°C to form the diazonium salt.[2]

-

The resulting diazonium salt suspension is subsequently added to a solution of potassium iodide in aqueous sulfuric acid at a controlled temperature of 35-40°C.[2]

-

The reaction mixture is heated to 90°C to ensure complete reaction.[2]

-

After cooling, the crude product is isolated by filtration, purified by dissolution in aqueous sodium hydroxide, and re-precipitated by acidification with concentrated hydrochloric acid.[2]

-

The final product, 5-bromo-2-iodobenzoic acid, is obtained after extraction with a suitable organic solvent like ether.[2]

Step 2: Amidation of 5-Bromo-2-iodobenzoic Acid

The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.

General Experimental Protocol:

-

5-Bromo-2-iodobenzoic acid is dissolved in a suitable inert solvent.

-

A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added to the solution, often with a catalytic amount of dimethylformamide (DMF).

-

The reaction mixture is typically stirred at room temperature or gently heated until the conversion to the acyl chloride is complete, which can be monitored by the cessation of gas evolution.

-

The excess chlorinating agent and solvent are removed under reduced pressure.

-

The crude acyl chloride is then dissolved in an appropriate solvent and treated with an excess of aqueous ammonium hydroxide or gaseous ammonia to form the primary amide.[3]

-

The resulting 5-bromo-2-iodobenzamide can be isolated by filtration or extraction and purified by recrystallization.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents. The amide protons will likely appear as a broad singlet.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Rationale |

| H-3 | ~7.8 | d | J ≈ 8.5 | Ortho to the electron-withdrawing iodine and meta to the bromine. |

| H-4 | ~7.6 | dd | J ≈ 8.5, 2.0 | Ortho to both the bromine and iodine atoms. |

| H-6 | ~8.0 | d | J ≈ 2.0 | Ortho to the bromine and meta to the iodine and amide groups. |

| -NH₂ | ~7.5 and ~8.1 | br s | - | Two broad singlets for the non-equivalent amide protons. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum is anticipated to display seven signals: six for the aromatic carbons and one for the carbonyl carbon of the amide group.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-1 (C-CONH₂) | ~140 | Attached to the electron-withdrawing amide and iodine. |

| C-2 (C-I) | ~95 | Attached to the highly electronegative iodine, causing a significant upfield shift. |

| C-3 | ~132 | Aromatic CH. |

| C-4 | ~138 | Aromatic CH. |

| C-5 (C-Br) | ~120 | Attached to the bromine atom. |

| C-6 | ~130 | Aromatic CH. |

| C=O | ~168 | Carbonyl carbon of the amide. |

Predicted Infrared (IR) Spectrum

The IR spectrum of 5-bromo-2-iodobenzamide will exhibit characteristic absorption bands for the amide functional group and the substituted benzene ring.

Table 4: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary Amide (-NH₂) |

| ~1660 | C=O stretch (Amide I) | Primary Amide |

| ~1600 | N-H bend (Amide II) | Primary Amide |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1100-1000 | C-Br stretch | Aryl Bromide |

| ~700 | C-I stretch | Aryl Iodide |

Chemical Reactivity and Synthetic Potential

The synthetic utility of 5-bromo-2-iodobenzamide lies in the differential reactivity of its two halogen substituents, which allows for selective functionalization of the aromatic ring. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in many transition-metal-catalyzed cross-coupling reactions.[6]

Selective Cross-Coupling at the C-I Bond

The C-I bond is the primary site for oxidative addition to a low-valent transition metal catalyst, such as palladium(0). This allows for a wide range of cross-coupling reactions to be performed selectively at the 2-position, leaving the C-Br bond intact for subsequent transformations. Such reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[6]

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

This selectivity is crucial for the stepwise construction of complex molecular architectures, making 5-bromo-2-iodobenzamide a valuable intermediate for creating libraries of compounds for drug discovery.

Reactivity of the Amide Group

The amide group can act as a directing group in certain ortho-functionalization reactions. Furthermore, the N-H bonds are available for substitution, and the amide itself can participate in cyclization reactions. For instance, ortho-iodobenzamides are known precursors for the synthesis of isoindolinones and other nitrogen-containing heterocycles through palladium-catalyzed intramolecular cyclization.[7][8]

Applications in Drug Discovery and Materials Science

While specific biological activity data for 5-bromo-2-iodobenzamide is not extensively documented, the benzamide scaffold is a well-known privileged structure in medicinal chemistry.[9][10] Halogenated benzamides are key components in a variety of pharmaceuticals, including antipsychotics, antiemetics, and anticancer agents. The presence of two distinct halogen atoms in 5-bromo-2-iodobenzamide provides a platform for creating diverse molecular libraries through combinatorial chemistry, which can then be screened for biological activity.

In materials science, halogenated aromatic compounds are used as precursors for the synthesis of organic light-emitting diodes (OLEDs), polymers, and other functional materials. The ability to selectively functionalize 5-bromo-2-iodobenzamide makes it an attractive starting material for the synthesis of tailored organic electronic materials.

Conclusion

5-Bromo-2-iodobenzamide is a strategically designed molecule that offers significant potential for synthetic chemists. Its key structural feature is the presence of two different halogen atoms on the benzene ring, which allows for regioselective functionalization through a variety of cross-coupling reactions. While experimental data on its specific properties are limited in the current literature, its synthesis is achievable through well-established methods, and its spectroscopic characteristics and reactivity can be confidently predicted. As the demand for novel and complex organic molecules in drug discovery and materials science continues to grow, the utility of versatile building blocks like 5-bromo-2-iodobenzamide is expected to increase.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025). 5-Bromo-2-iodobenzoic Acid: Comprehensive Overview and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-iodobenzaldehyde. Retrieved from [Link]

- Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.

- Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452.

-

PubMed. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. Retrieved from [Link]

-

Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-iodobenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Ortho-iodobenzamides and their cyclized products. Retrieved from [Link]

-

National Institutes of Health. (2014). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. Retrieved from [Link]

-

ResearchGate. (2003). Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. PMC. Retrieved from [Link]

-

National Institutes of Health. (2015). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (2013). Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones. Retrieved from [Link]

-

ChemRxiv. (2021). Template Synthesis to Solve the Unreachable Ortho C-H Func-tionalization Reaction of Iodobenzene. Retrieved from [Link]

-

Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (n.d.). Retrieved from [Link]

-

MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

-

National Institutes of Health. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. PMC. Retrieved from [Link]

-

RSC Publishing. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

PubMed. (2014). Design, synthesis, characterization, and computational studies on benzamide substituted Mannich bases as novel, potential antibacterial agents. Retrieved from [Link]

-

ResearchGate. (2021). Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Amino-5-Bromo-3-Iodoacetophenone and 2-Amino-5-Bromo-3-Iodobenzamide as Synthons for Novel Polycarbo-Substituted Indoles and Their Annulated Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(5-Bromo-2-hydroxyphenyl)-4-methoxybenzamide. Retrieved from [Link]

Sources

- 1. 5-Bromo-2-iodobenzamide | C7H5BrINO | CID 40428781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. calibrechem.com [calibrechem.com]

- 7. Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Technical Guide: Synthesis of 5-Bromo-2-iodobenzamide

Executive Summary

This technical guide details the high-fidelity synthesis of 5-Bromo-2-iodobenzamide , a critical scaffold in medicinal chemistry often utilized for Suzuki-Miyaura couplings and the development of PARP inhibitors.

While direct electrophilic halogenation of benzamide is possible, it suffers from poor regioselectivity. The "Gold Standard" pathway described herein utilizes a Sandmeyer transformation of 2-amino-5-bromobenzoic acid, followed by acid chloride activation and ammonolysis . This route guarantees the 1,2,5-substitution pattern with high isomeric purity.

Key Chemical Properties

| Property | Data |

| CAS Number | 289039-20-9 |

| Molecular Formula | |

| Molecular Weight | 325.93 g/mol |

| Appearance | Off-white to pale yellow solid |

| Primary Precursor | 2-Amino-5-bromobenzoic acid (CAS: 5794-88-7) |

Retrosynthetic Analysis

To ensure regiochemical integrity, the synthesis is designed via a disconnection at the amide bond and the carbon-iodine bond.

Figure 1: Retrosynthetic logic prioritizing the 2-amino precursor to lock the iodine position.

Stage 1: The Sandmeyer Transformation

Objective: Convert 2-amino-5-bromobenzoic acid to 5-bromo-2-iodobenzoic acid. Criticality: High. Temperature control is essential to prevent the formation of phenols (via hydrolysis) or thermal decomposition of the diazonium salt before iodination.

Reaction Scheme

-

Diazotization:

-

Substitution:

Detailed Protocol

-

Preparation: In a 500 mL 3-neck round-bottom flask, suspend 2-amino-5-bromobenzoic acid (10.0 g, 46 mmol) in 6 M HCl (40 mL). Cool the suspension to

using an ice/salt bath. -

Diazotization: Dissolve sodium nitrite (

, 3.5 g, 50 mmol) in water (10 mL). Add this solution dropwise to the amine suspension, maintaining the internal temperature below-

Checkpoint: The mixture should become a clear(er) solution of the diazonium salt. Stir for 30 minutes at

.

-

-

Iodination: Dissolve potassium iodide (

, 15.0 g, 90 mmol) in water (20 mL) containing dilute-

Note: Significant foaming (

evolution) will occur. Use a large vessel to prevent overflow.

-

-

Completion: Heat the mixture to

for 1 hour to ensure complete decomposition of the diazonium intermediate. -

Workup:

Figure 2: Process flow for the Sandmeyer iodination.

Stage 2: Acid Chloride Activation & Amidation

Objective: Convert the carboxylic acid to the primary amide.

Method: Activation via Thionyl Chloride (

Detailed Protocol

-

Activation: Place 5-bromo-2-iodobenzoic acid (5.0 g, 15.3 mmol) in a dry flask. Add thionyl chloride (15 mL, excess). Add 2 drops of dry DMF (catalyst).

-

Reflux: Heat to reflux (

) for 2–3 hours. The solid acid should dissolve, and gas evolution ( -

Evaporation: Remove excess

under reduced pressure (rotary evaporator).-

Critical Step: Add dry toluene (10 mL) and evaporate again to azeotropically remove trace thionyl chloride. This prevents violent reactions in the next step.

-

-

Amidation: Dissolve the resulting crude acid chloride in dry THF (20 mL).

-

Addition: Cool a solution of ammonium hydroxide (28%

, 30 mL) to -

Precipitation: Stir for 1 hour at room temperature. The product usually precipitates out.

-

Isolation: Evaporate the THF (partial). Filter the solid.[1][2][3][4][5] Wash with cold water and hexanes.

-

Product: 5-Bromo-2-iodobenzamide .

Figure 3: Workflow for the conversion of the acid intermediate to the final amide.[7]

Analytical Validation & Troubleshooting

To validate the synthesis, compare analytical data against standard values.

| Test | Expected Result | Troubleshooting |

| H-NMR | Aromatic protons: 3 distinct signals. Amide protons: Broad singlet (exchangeable). | If aromatic peaks are split incorrectly, check for regioisomers (unlikely with this route). |

| Appearance | Off-white solid. | Brown/Purple tint indicates trapped Iodine. Wash with |

| Solubility | Soluble in DMSO, DMF, hot MeOH. Insoluble in water. | If soluble in water, the acid chloride may have hydrolyzed back to the acid. |

Common Pitfall:

-

Incomplete Diazotization: If the temperature rises above

during Step 1, the diazonium salt may decompose to the phenol (5-bromo-2-hydroxybenzoic acid), which is a difficult impurity to remove.

Safety & Handling

-

Diazonium Salts: Potentially explosive if dried. Keep in solution and react immediately.

-

Thionyl Chloride: Releases toxic

and -

Iodine Residues: Corrosive and staining. Quench all glassware with thiosulfate solution before cleaning.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 40428781, 5-Bromo-2-iodobenzamide. Retrieved February 11, 2026, from [Link]

- Google Patents. (2008). WO2008076954A2 - Preparation of 5-bromo-2-iodobenzamide derivatives.

Sources

- 1. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. texiumchem.com [texiumchem.com]

- 4. Preparation method of 2-bromo-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]

Technical Monograph: 5-Bromo-2-iodobenzamide

Structural Analysis, Synthetic Architecture, and Chemoselective Utility in Drug Discovery

Executive Summary

5-Bromo-2-iodobenzamide (CAS: 289039-20-9) is a halogenated benzamide derivative serving as a critical "privileged scaffold" in medicinal chemistry.[1] Its value lies not merely in its structure, but in its orthogonal reactivity profile . The presence of two distinct halogen atoms (iodine at C2, bromine at C5) with significantly different rates of oxidative addition allows researchers to perform sequential, regiospecific palladium-catalyzed cross-coupling reactions. This guide provides a definitive analysis of its IUPAC nomenclature, a self-validating synthetic protocol, and a strategic overview of its application in constructing complex pharmacophores like quinazolinones and isoindolinones.

Structural Nomenclature & Analysis

The IUPAC name 5-Bromo-2-iodobenzamide is derived through a rigid hierarchical rule set that ensures unambiguous identification.

Nomenclature Logic[2]

-

Parent Structure: The principal functional group is the carboxamide (-CONH₂). The benzene ring attached to this group is designated as benzamide .[2] The carbon atom bonded to the amide group is automatically assigned position C1 .

-

Locant Assignment: The ring is numbered to give the substituents the lowest possible locant set.

-

Alphabetical Ordering: IUPAC rules dictate that substituents are listed alphabetically, regardless of their position number. B romo precedes I odo.[1][7]

-

Final Assembly: 5-Bromo-2-iodobenzamide.[1]

Electronic & Steric Profile

The C2-Iodine atom provides significant steric bulk (

Synthetic Architecture

While various routes exist (e.g., iodination of 3-bromobenzamide), they often suffer from poor regioselectivity due to the competing directing effects of the amide (meta-director) and the halogen (ortho/para-director).

The most robust, self-validating route is the conversion of commercially available 5-bromo-2-iodobenzoic acid to the amide via an acid chloride intermediate. This method avoids regiochemical ambiguity.[8]

Synthesis Workflow (Graphviz)

Figure 1: Step-wise synthetic workflow ensuring regiochemical integrity.

Chemoselectivity & Orthogonal Reactivity

The defining feature of 5-Bromo-2-iodobenzamide is the reactivity gap between the C-I and C-Br bonds. In Pd(0)-catalyzed reactions (Suzuki-Miyaura, Sonogashira), the rate of oxidative addition follows the bond dissociation energy: C-I (65 kcal/mol) < C-Br (81 kcal/mol) .

The Sequential Coupling Strategy

Researchers can exploit this window to functionalize the C2 position at low temperatures (room temperature to 40°C) while leaving the C5-Br bond intact. The C5 position can then be activated in a second step using higher temperatures (>80°C) or specialized ligands (e.g., XPhos, SPhos).

Figure 2: Orthogonal reactivity logic allowing sequential library generation.

Medicinal Chemistry Applications

Beyond simple coupling, 5-Bromo-2-iodobenzamide is a precursor for heterocycles found in PARP inhibitors and kinase inhibitors.

-

Quinazolinone Synthesis: Reaction with nitriles under Cu(I) catalysis utilizes the amide nitrogen and the C2-iodine to form the quinazolinone core. The C5-bromo handle remains available for late-stage diversification to tune solubility or potency.

-

Isoindolinones: Carbonylation or Heck cyclization sequences convert the scaffold into isoindolinones, a core structure in anti-inflammatory agents.

Detailed Experimental Protocol

Protocol: Synthesis of 5-Bromo-2-iodobenzamide from Acid Precursor

Objective: Produce >95% pure amide without column chromatography.

Reagents

-

5-Bromo-2-iodobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 3.0 eq)

-

Catalytic DMF (2-3 drops)

-

Ammonium hydroxide (28% NH₃ in H₂O, excess)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology

-

Acid Chloride Formation (Activation):

-

In a dry round-bottom flask equipped with a drying tube (CaCl₂), suspend 5-bromo-2-iodobenzoic acid in anhydrous DCM (5 mL/mmol).

-

Add catalytic DMF.

-

Critical Step: Add SOCl₂ dropwise at 0°C. The DMF catalyzes the formation of the Vilsmeier-Haack intermediate, accelerating the reaction.

-

Reflux the mixture for 2 hours.

-

Validation Point: Monitor by TLC (convert a mini-aliquot to methyl ester with MeOH). Disappearance of the polar acid spot indicates completion.

-

Evaporate solvent and excess SOCl₂ in vacuo to yield the crude acid chloride (yellow solid/oil). Do not purify.

-

-

Amidation (Nucleophilic Acyl Substitution):

-

Re-dissolve the crude acid chloride in minimal dry DCM.

-

Prepare a beaker with concentrated NH₄OH (10 eq) cooled to 0°C.

-

Slowly add the acid chloride solution to the stirring ammonia. Caution: Exothermic.

-

Stir vigorously for 1 hour at room temperature.

-

-

Workup & Isolation:

-

The product, 5-Bromo-2-iodobenzamide, typically precipitates out of the aqueous/organic interface due to low solubility in water and moderate solubility in DCM.

-

Filter the precipitate.

-

Wash the filter cake with water (to remove NH₄Cl) and cold hexanes (to remove organic impurities).

-

Dry under high vacuum.

-

-

Characterization Data (Expected):

-

Appearance: White to off-white solid.

-

¹H NMR (DMSO-d₆): Distinct signals for the amide protons (broad singlets, exchangeable with D₂O) and an aromatic pattern showing a doublet (C3-H), doublet of doublets (C4-H), and doublet (C6-H).

-

Melting Point: ~160-164°C.

-

References

-

PubChem. (n.d.).[1] 5-Bromo-2-iodobenzamide (Compound).[1][7] National Library of Medicine. Retrieved January 29, 2026, from [Link]

- Fairlamb, I. J. S. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Heterocycles and Benzenes. Chemical Society Reviews.

Sources

- 1. 5-Bromo-2-iodobenzamide | C7H5BrINO | CID 40428781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google Patents [patents.google.com]

- 6. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Bromo-2-iodobenzamide | 289039-20-9 [sigmaaldrich.com]

- 8. IUPAC Rules [chem.uiuc.edu]

An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-2-iodobenzamide

Introduction

5-Bromo-2-iodobenzamide is a di-halogenated aromatic compound that serves as a versatile and highly valuable building block in modern synthetic organic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the construction of complex molecular architectures is paramount. The strategic placement of two different halogen atoms—bromine and iodine—on the benzamide scaffold imparts a nuanced reactivity profile that can be exploited for sequential and site-selective functionalization. This guide provides an in-depth analysis of the core principles governing its reactivity, focusing on regioselective palladium-catalyzed cross-coupling reactions, and offers field-proven protocols for its application in synthesis. The molecule's structure is foundational to its utility, particularly in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs.[1][2][3][4][5]

Physicochemical Properties of 5-Bromo-2-iodobenzamide

| Property | Value |

| CAS Number | 289039-20-9[6][7] |

| Molecular Formula | C₇H₅BrINO[7] |

| Molecular Weight | 325.93 g/mol [7] |

| Appearance | White to off-white solid[6] |

| Boiling Point | 328.7±32.0 °C (Predicted)[6] |

| Density | 2.226±0.06 g/cm³ (Predicted)[6] |

The Core Principle: Regioselectivity Driven by Bond Dissociation Energies

The synthetic power of 5-Bromo-2-iodobenzamide lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This difference is fundamentally governed by their respective bond dissociation energies (BDE).

The C-I bond is significantly weaker than the C-Br bond. In palladium-catalyzed cross-coupling reactions, the first and rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[9] Due to the lower BDE, the C-I bond undergoes oxidative addition much more readily and under milder conditions than the C-Br bond.[10] This energetic difference is the cornerstone of its application, allowing for a predictable, stepwise functionalization of the molecule. One can selectively react at the C-I position while leaving the C-Br bond intact for a subsequent, different coupling reaction.[10][11]

Key Reactivity Profiles: Palladium-Catalyzed Cross-Coupling Reactions

The predictable regioselectivity of 5-Bromo-2-iodobenzamide makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. By carefully selecting catalysts, ligands, and reaction conditions, chemists can achieve high yields and excellent selectivity.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds. When 5-Bromo-2-iodobenzamide is subjected to Suzuki coupling conditions, the reaction occurs preferentially at the C-I position.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of a Pd(0) species into the weaker C-I bond. The resulting Aryl-Pd(II)-I complex then undergoes transmetalation with a boronic acid (or ester) in the presence of a base. The final step, reductive elimination, forms the new C-C bond and regenerates the Pd(0) catalyst. The C-Br bond remains largely unreactive under conditions optimized for the C-I bond.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

-

Objective: To selectively couple an aryl group at the C2 position (iodide) of 5-Bromo-2-iodobenzamide.

-

Reagents:

-

5-Bromo-2-iodobenzamide (1.0 equiv)

-

Arylboronic acid (1.1-1.3 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane/H₂O (4:1 mixture)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add 5-Bromo-2-iodobenzamide, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add Pd(PPh₃)₄ to the flask.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira reaction is a powerful method for installing alkynyl moieties onto aryl scaffolds.[12] Similar to the Suzuki coupling, the reaction demonstrates high regioselectivity for the C-I position under mild conditions.[11][13] This selectivity allows for the synthesis of 2-alkynyl-5-bromobenzamides, which are valuable intermediates for further functionalization.

Mechanistic Insight: The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[13][14] The palladium cycle mirrors that of the Suzuki coupling, with oxidative addition at the C-I bond being the initial step. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt. This copper acetylide then acts as the transmetalating agent, transferring the alkynyl group to the palladium center.[13]

Experimental Protocol: Regioselective Sonogashira Coupling

-

Objective: To selectively couple a terminal alkyne at the C2 position of 5-Bromo-2-iodobenzamide.

-

Reagents:

-

5-Bromo-2-iodobenzamide (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.02 equiv)

-

Copper(I) Iodide (CuI) (0.04 equiv)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (2.5 equiv)

-

Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

-

Procedure:

-

To a Schlenk flask, add 5-Bromo-2-iodobenzamide, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill with an inert gas (Argon or Nitrogen).

-

Add the anhydrous solvent (THF or DMF) followed by the amine base (TEA or DIPA).

-

Add the terminal alkyne dropwise at room temperature.

-

Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the mixture with an appropriate organic solvent and filter through celite to remove catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product via flash column chromatography.

-

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals.[15][16] This reaction also proceeds with high selectivity at the C-I position of 5-Bromo-2-iodobenzamide. The choice of ligand is critical in this reaction to facilitate the catalytic cycle effectively.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of Pd(0) to the C-I bond.[9][17] The resulting palladium(II) complex then coordinates with the amine. A strong base deprotonates the coordinated amine to form a palladium-amido complex.[9] Reductive elimination from this complex yields the desired N-aryl product and regenerates the Pd(0) catalyst.[17]

Experimental Protocol: Regioselective Buchwald-Hartwig Amination

-

Objective: To selectively couple a primary or secondary amine at the C2 position.

-

Reagents:

-

5-Bromo-2-iodobenzamide (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

-

Xantphos or BINAP (ligand) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

-

Solvent: Toluene or Dioxane (anhydrous)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the base (NaOtBu or Cs₂CO₃), Pd₂(dba)₃, and the phosphine ligand to a Schlenk tube.

-

Add 5-Bromo-2-iodobenzamide and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the mixture with ethyl acetate and filter through a plug of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the product by flash column chromatography.

-

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="Ar-Pd(II)(I)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation\n(Suzuki/Sonogashira)\nor\nAmine Coordination/Deprotonation\n(Buchwald-Hartwig)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_intermediate [label="Ar-Pd(II)(R)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Product (Ar-R)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; substrate [label="Ar-I\n(5-Bromo-2-iodobenzamide)", style=invis]; partner [label="Coupling Partner\n(Boronic Acid, Alkyne, Amine)", style=invis];

// Edges pd0 -> oxidative_addition [label=""]; substrate -> oxidative_addition; oxidative_addition -> pd2_complex; pd2_complex -> transmetalation; partner -> transmetalation; transmetalation -> pd2_intermediate; pd2_intermediate -> reductive_elimination; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration"]; reductive_elimination -> product; } dot Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Other Notable Reactions

While palladium-catalyzed reactions are predominant, the reactivity of 5-Bromo-2-iodobenzamide can also be harnessed in other transformations.

Ullmann Condensation

The Ullmann reaction, typically a copper-catalyzed process, can be used for C-N and C-O bond formation.[18][19] While often requiring harsher conditions (higher temperatures) than palladium-catalyzed equivalents, it can be an effective alternative, particularly for certain nucleophiles.[18] The reactivity trend generally follows that of palladium catalysis, with the C-I bond being more susceptible to reaction than the C-Br bond. Modern protocols have improved the scope and mildness of the Ullmann condensation.[20]

Conclusion

5-Bromo-2-iodobenzamide is a quintessential example of a strategic building block in organic synthesis. Its well-defined reactivity profile, governed by the differential bond dissociation energies of its carbon-halogen bonds, allows for precise and sequential molecular construction. The ability to perform selective Suzuki, Sonogashira, and Buchwald-Hartwig couplings at the C-I position while preserving the C-Br bond for subsequent transformations provides a powerful and convergent approach to synthesizing complex molecules, particularly in the realm of drug discovery and development. The protocols and principles outlined in this guide serve as a robust foundation for researchers and scientists aiming to leverage the unique synthetic potential of this versatile reagent.

References

-

PubChem. (n.d.). 5-Bromo-2-iodobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Singh, J., Singh, N., & Sharma, A. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

-

Penumutchu, S., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. ACS Omega, 6(35), 22695-22707. [Link]

-

PubChem. (n.d.). 5-Bromo-2-iodobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Sun, T., et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry, 227, 113898. [Link]

-

Chopra, H. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Retrieved from [Link]

-

Schön, A., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147(12), 2003-2017. [Link]

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

-

Al-Dulayymi, J. R., et al. (2021). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Medicinal Chemistry, 64(24), 17874-17891. [Link]

-

ResearchGate. (n.d.). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Wang, Z., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(10), 1668. [Link]

-

Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Ali, M. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 5-BROMO-2-IODOBENZAMIDE CAS#: 289039-20-9 [m.chemicalbook.com]

- 7. 5-Bromo-2-iodobenzamide | C7H5BrINO | CID 40428781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 19. Ullmann Reaction [organic-chemistry.org]

- 20. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 5-Bromo-2-iodobenzamide Derivatives: A Technical Guide for Drug Discovery

Abstract

The 5-bromo-2-iodobenzamide scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile building block for a diverse array of biologically active compounds. Its unique substitution pattern, featuring a bromine atom amenable to various cross-coupling reactions and an ortho-iodide that can participate in cyclization and other transformations, provides a rich platform for the synthesis of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 5-bromo-2-iodobenzamide derivatives and their analogs. We will delve into detailed synthetic protocols, explore their mechanisms of action, particularly as PARP and EGFR inhibitors, and present key bioactivity data to guide future drug design efforts.

Introduction: The Strategic Advantage of the 5-Bromo-2-iodobenzamide Core

The intrinsic chemical reactivity of the 5-bromo-2-iodobenzamide core makes it a highly valuable starting material in drug discovery. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization, enabling the construction of complex molecular architectures. The iodine atom is typically more reactive in palladium-catalyzed reactions, such as Sonogashira and Suzuki couplings, allowing for initial modifications at the 2-position. The remaining bromine atom at the 5-position can then be subjected to a second coupling reaction, providing a straightforward route to highly diversified libraries of compounds. Furthermore, the amide functionality offers a handle for further derivatization and can play a crucial role in target engagement through hydrogen bonding interactions.

Synthetic Strategies and Methodologies

The synthesis of 5-bromo-2-iodobenzamide derivatives typically commences with the preparation of the core scaffold, followed by diversification through various chemical transformations.

Synthesis of the 5-Bromo-2-iodobenzamide Core

The primary route to 5-bromo-2-iodobenzamide involves a two-step process starting from 5-bromo-2-iodobenzoic acid.

Step 1: Conversion of 5-Bromo-2-iodobenzoic Acid to 5-Bromo-2-iodobenzoyl Chloride

The carboxylic acid is activated by conversion to the more reactive acid chloride. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation.[1]

Experimental Protocol: Synthesis of 5-Bromo-2-iodobenzoyl Chloride

-

Materials: 5-bromo-2-chlorobenzoic acid (0.1 mol), thionyl chloride (0.4 mol), DMF (catalytic amount).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, add 5-bromo-2-chlorobenzoic acid and a catalytic amount of DMF.[1]

-

Slowly add thionyl chloride to the flask.[1]

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.[1]

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[1]

-

The resulting crude 5-bromo-2-chlorobenzoyl chloride can be used in the next step without further purification.

-

Step 2: Amidation of 5-Bromo-2-iodobenzoyl Chloride

The acid chloride is then reacted with an amine source, typically aqueous ammonia or a primary/secondary amine, to form the corresponding benzamide.[2]

Experimental Protocol: Synthesis of 5-Bromo-2-iodobenzamide

-

Materials: 5-Bromo-2-iodobenzoyl chloride (1.0 equiv), aqueous ammonia (excess), anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve 5-bromo-2-iodobenzoyl chloride in anhydrous DCM in a round-bottom flask.[2]

-

Cool the solution to 0 °C in an ice bath.[2]

-

Slowly add an excess of cold aqueous ammonia dropwise with vigorous stirring.[2]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Once complete, transfer the mixture to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude 5-bromo-2-iodobenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Diversification of the 5-Bromo-2-iodobenzamide Scaffold

The true synthetic utility of 5-bromo-2-iodobenzamide lies in its capacity for diversification through a variety of cross-coupling reactions.

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[3] This reaction is highly effective for modifying the 5-bromo-2-iodobenzamide core.

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide using a palladium catalyst.[4] This versatile reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-nitrogen or carbon-oxygen bonds between an aryl halide and an amine or alcohol.[5] This reaction is particularly useful for synthesizing N-aryl benzamide derivatives.[6]

Experimental Workflow: Diversification via Cross-Coupling Reactions

Caption: Mechanism of action of PARP inhibitors in the DNA damage response.

EGFR Inhibition and Anti-proliferative Activity

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. [7]Dysregulation of EGFR signaling is a hallmark of many cancers. Indole-2-carboxamide derivatives, which can be synthesized from 5-bromo-2-iodobenzamide precursors, have been identified as potent EGFR inhibitors.

Signaling Pathway: EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by indole-2-carboxamide derivatives.

Structure-Activity Relationship (SAR) and Bioactivity Data

The development of potent and selective 5-bromo-2-iodobenzamide derivatives is guided by a thorough understanding of their structure-activity relationships.

SAR Insights

-

Amide Moiety: The benzamide core is crucial for PARP inhibition, with the amide NH and carbonyl oxygen participating in key hydrogen bonding interactions within the NAD+ binding pocket of the enzyme.

-

Substituents at the 5-position: Modifications at the 5-position via cross-coupling reactions can significantly impact potency and selectivity. The introduction of aryl or heteroaryl groups can lead to additional interactions with the enzyme's active site or influence the compound's physicochemical properties.

-

Analogs: The conversion of the benzamide to other heterocyclic systems, such as indole-2-carboxamides, can shift the biological activity towards other targets like EGFR. The nature and position of substituents on the indole ring are critical for inhibitory activity.

Quantitative Bioactivity Data

The following tables summarize the reported bioactivity of selected 5-bromo-2-iodobenzamide derivatives and analogs.

Table 1: Anticancer Activity of 5-Bromo-2-iodobenzamide Analogs

| Compound Class | Derivative | Target | Cell Line | IC50/GI50 (µM) | Reference |

| Indole-2-carboxamide | 5d | EGFR/CDK2 | MCF-7 | 0.95 | [8] |

| Indole-2-carboxamide | 5e | EGFR/CDK2 | MCF-7 | 1.12 | [8] |

| Indole-2-carboxamide | 5h | EGFR/CDK2 | MCF-7 | 1.20 | [8] |

| Indole-2-carboxamide | 5i | EGFR/CDK2 | MCF-7 | 1.50 | [8] |

| Indole-2-carboxamide | 5j | EGFR/CDK2 | MCF-7 | 1.05 | [8] |

| Indole-2-carboxamide | 5k | EGFR/CDK2 | MCF-7 | 1.35 | [8] |

| Acridone-2-carboxamide | A5 | - | MCF-7 | 0.3 | [9] |

| Acridone-2-carboxamide | A8 | - | MCF-7 | 0.3 | [9] |

Table 2: Antibacterial Activity of 5-Bromo-2-iodobenzamide Analogs

| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 1,3-bis(aryloxy)propan-2-amine | CPD20 | MRSA | 2.5 | [10] |

| 1,3-bis(aryloxy)propan-2-amine | CPD21 | MRSA | 5-10 | [10] |

| 1,3-bis(aryloxy)propan-2-amine | CPD22 | MRSA | 2.5-5 | [10] |

Pharmacokinetics and Off-Target Effects

While the primary focus of this guide is on the synthesis and primary pharmacology of 5-bromo-2-iodobenzamide derivatives, it is crucial for drug development professionals to consider their pharmacokinetic properties and potential off-target effects.

Pharmacokinetic Considerations

The pharmacokinetic profile of benzamide-based drugs can be influenced by their physicochemical properties, such as solubility and lipophilicity. For instance, the PARP inhibitor Niraparib, a benzamide derivative, is rapidly absorbed and primarily metabolized via amide hydrolysis. [7][11]The introduction of various substituents on the 5-bromo-2-iodobenzamide scaffold will undoubtedly alter these properties and, consequently, the absorption, distribution, metabolism, and excretion (ADME) profile of the resulting compounds.

Off-Target Effects

Off-target effects are a significant concern in drug development, as they can lead to adverse drug reactions. [12][13]While the benzamide core can be designed for high target specificity, it is essential to profile new derivatives against a panel of off-targets to ensure their safety. Computational and in vitro screening methods are valuable tools for identifying potential off-target interactions early in the drug discovery process. [13]

Conclusion and Future Directions

The 5-bromo-2-iodobenzamide scaffold represents a highly promising platform for the discovery of novel therapeutics. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in medicinal chemistry. Future research in this area will likely focus on:

-

Expansion of Chemical Space: The exploration of novel cross-coupling partners and the development of new cyclization strategies will lead to the creation of even more diverse and structurally complex analogs.

-

Multi-Targeted Agents: The inherent versatility of the scaffold could be leveraged to design dual- or multi-targeted agents that can address complex diseases with greater efficacy.

-

Optimization of ADME Properties: A greater emphasis on early-stage ADME profiling will be crucial for advancing promising lead compounds into clinical development.

-

Exploration of New Therapeutic Areas: While oncology has been the primary focus, the potential of these derivatives in other areas, such as infectious diseases and neurodegenerative disorders, warrants further investigation.

By integrating rational design, advanced synthetic methodologies, and comprehensive biological evaluation, the full therapeutic potential of 5-bromo-2-iodobenzamide derivatives can be realized, paving the way for the next generation of innovative medicines.

References

- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - NIH. (URL: [Link])

- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google P

-

Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate. (URL: [Link])

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PubMed. (URL: [Link])

-

Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

-

1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. (URL: [Link])

-

Sonogashira coupling - Wikipedia. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH. (URL: [Link])

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (URL: [Link])

-

Structural requirements for potent PARP inhibition. The benzamide... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])

-

IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (URL: [Link])

-

Physiologically‐Based Pharmacokinetic Modeling of the PARP Inhibitor Niraparib - NIH. (URL: [Link])

-

Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction | Chemical Reviews - ACS Publications. (URL: [Link])

-

Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. (URL: [Link])

-

The Suzuki Reaction - Chem 115 Myers. (URL: [Link])

-

Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing). (URL: [Link])

-

Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - NIH. (URL: [Link])

-

Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC - NIH. (URL: [Link])

-

Pharmacokinetic characteristics of PARP inhibitors. - ResearchGate. (URL: [Link])

-

Physiologically-Based Pharmacokinetic Modeling of the PARP Inhibitor Niraparib - PubMed. (URL: [Link])

-

Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy - ACS Publications. (URL: [Link])

-

Ullmann condensation - Wikipedia. (URL: [Link])

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. (URL: [Link])

-

Suzuki Coupling Mechanism - YouTube. (URL: [Link])

-

PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - MDPI. (URL: [Link])

-

LB Pharmaceuticals Launches Phase 2 Trial of LB-102 for Bipolar Depression Following Positive Schizophrenia Results - MedPath. (URL: [Link])

-

Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

-

cell lines ic50: Topics by Science.gov. (URL: [Link])

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. (URL: [Link])

-

Pharmacogenomics of off‐target adverse drug reactions - PMC - PubMed Central. (URL: [Link])

-

How can off-target effects of drugs be minimised? - Patsnap Synapse. (URL: [Link])

Sources

- 1. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]